5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound with the molecular formula C6H10ClF2N. It is known for its unique structure, which includes a bicyclic ring system with two fluorine atoms and a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic precursor with fluorinating agents to introduce the fluorine atoms into the structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also common in industrial production to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoro-azabicycloheptane derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
- 7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride
- 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Uniqueness
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a biochemical probe further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C6H10ClF2N |
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Molecular Weight |
169.60 g/mol |
IUPAC Name |
5,5-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-2-9-5-3-4(5)6;/h4-5,9H,1-3H2;1H |
InChI Key |
ZACOPSCFQIBAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC2C1(F)F.Cl |
Origin of Product |
United States |
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